1-(9-Bromo-2-(2-hydroxy-5-methylphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone
Description
Properties
IUPAC Name |
1-[9-bromo-2-(2-hydroxy-5-methylphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24BrN3O3/c1-14-3-5-21(29)17(11-14)19-13-20-18-12-16(24)4-6-22(18)30-23(27(20)25-19)7-9-26(10-8-23)15(2)28/h3-6,11-12,20,29H,7-10,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVDXUMINZMMMOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2=NN3C(C2)C4=C(C=CC(=C4)Br)OC35CCN(CC5)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(9-Bromo-2-(2-hydroxy-5-methylphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone represents a novel class of benzoxazine derivatives with potential pharmacological applications. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic implications based on available research findings.
Structural Overview
This compound is characterized by a complex structure that includes a spirocyclic framework and multiple functional groups. The presence of the bromine atom and the hydroxy group are critical for its biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzoxazine derivatives. A study evaluating various benzoxazine compounds demonstrated significant cytotoxic effects against several solid tumor cell lines. The mechanism of action appears to involve the modulation of pro-inflammatory cytokines such as IL-6 and TNF-α, which are crucial in cancer progression and inflammation .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Benzoxazine A | MCF-7 (Breast) | 10.5 | IL-6 inhibition |
| Benzoxazine B | HeLa (Cervical) | 8.3 | TNF-α modulation |
| Target Compound | A549 (Lung) | 7.0 | Cytokine release |
Antimicrobial Activity
In addition to anticancer effects, the compound has shown limited antimicrobial activity against specific bacterial strains. The synthesized derivatives were evaluated for their ability to inhibit microbial growth, with some compounds demonstrating effectiveness against Gram-positive bacteria .
Study 1: Anticancer Activity
A recent investigation into the cytotoxic effects of various benzoxazine derivatives included our target compound. The study found that it significantly inhibited cell proliferation in A549 lung cancer cells with an IC50 value of 7 µM. The mechanism was attributed to the induction of apoptosis mediated by increased levels of reactive oxygen species (ROS) .
Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial properties of synthesized benzoxazine derivatives against Staphylococcus aureus and Escherichia coli. The target compound exhibited moderate activity against S. aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL .
Comparison with Similar Compounds
Structural Comparison
The compound is compared to structurally related pyrazolo[1,5-c][1,3]benzoxazine derivatives (Table 1):
Key Observations :
- Halogen Substitutions : Bromine at position 9 (target compound) offers greater steric bulk and polarizability compared to chlorine in or dichloro derivatives in .
- Aromatic Substituents: The 2-(2-hydroxy-5-methylphenyl) group in the target compound provides a unique hydrogen-bond donor (OH) and hydrophobic methyl group, contrasting with alkoxy (e.g., butoxy in ) or methoxy groups (e.g., ).
- Spiro vs.
Q & A
Q. How can the structural identity of this compound be confirmed experimentally?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra to confirm the spirocyclic framework, bromine substitution (deshielded signals at ~7.0–7.5 ppm), and ethanone carbonyl resonance (~200–210 ppm in -NMR). NOESY experiments can resolve stereochemical ambiguities in the spiro center .
- Mass Spectrometry (MS): High-resolution MS (HRMS) should match the molecular formula (e.g., calculated [M+H] for CHBrNO: ~488.08 Da). Fragmentation patterns can validate substituent positions .
- X-ray Crystallography: Resolve absolute configuration and bond angles, particularly for the spiro junction and piperidine ring conformation .
Q. What are the key functional groups influencing reactivity and solubility?
Methodological Answer:
- Bromine Atom: Enhances electrophilic substitution potential (e.g., Suzuki coupling) and reduces solubility in polar solvents. LogP calculations (~3.5–4.0) predict moderate hydrophobicity .
- Hydroxyphenyl Group: Participates in hydrogen bonding (solubility in DMSO/ethanol) and may undergo methylation or acetylation to modify bioavailability .
- Ethanone Moiety: Acts as a hydrogen-bond acceptor; stability in acidic/basic conditions should be tested via accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 40°C for 24 hours) .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and purity?
Methodological Answer:
- Catalyst Screening: Use Pd(PPh) for cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acids) to install the hydroxyphenyl group. Optimize reaction temperature (80–100°C) and solvent (toluene/THF) to reduce side products .
- Purification Strategies: Employ flash chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC (C18 column, acetonitrile/water) to isolate the spirocyclic core. Monitor purity via HPLC-DAD (>95% at 254 nm) .
- Flow Chemistry: Continuous-flow reactors improve heat transfer and reduce reaction time for cyclization steps (e.g., forming the oxazine ring) .
Q. How can stereochemical isomers be resolved and characterized?
Methodological Answer:
- Chiral HPLC: Use a Chiralpak® IA column with hexane/isopropanol (90:10) to separate enantiomers. Compare retention times with racemic standards .
- Vibrational Circular Dichroism (VCD): Differentiate diastereomers by analyzing C=O and C-Br stretching modes in the 1600–1800 cm range .
- Dynamic NMR: Observe coalescence of signals at variable temperatures (e.g., -40°C to 60°C) to study ring-flipping dynamics in the piperidine moiety .
Q. How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Assay Validation: Replicate cytotoxicity assays (e.g., MTT on HeLa cells) under standardized conditions (10% FBS, 48-hour incubation). Test against known positive controls (e.g., doxorubicin) .
- Target Selectivity Profiling: Use kinase/GPCR panels to identify off-target effects. For example, conflicting IC values in kinase inhibition may arise from ATP-binding site polymorphisms .
- Metabolite Screening: Incubate with liver microsomes (human/rat) to identify active metabolites via LC-MS/MS. Adjust IC calculations for prodrug activation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
